Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate

Lipophilicity LogP Drug-likeness

Medicinal chemists developing thiazole-based kinase inhibitors or SDHI fungicides often lose weeks resynthesizing hits because generic thiazole-4-carboxylates lack the 5-CF₃ group needed for permeability and patent alignment. This compound solves that bottleneck. - Unique 5-CF₃ substitution: provides ~30-fold higher LogP (2.34) vs. non-fluorinated analogs, directly improving passive membrane permeability. - Correct regiochemistry for IP coverage: maps onto Bayer CropScience and Syngenta patent families for SDHI fungicide pharmacophores. - Ethyl ester handle enables immediate parallel library synthesis via hydrolysis and amide coupling. - Supplied at 97% purity with CoA; 0-8°C storage ensures batch-to-batch integrity for reproducible SAR campaigns. Trusted by procurement teams for ISO-certified quality, documented supply chain transparency, and reliable global delivery.

Molecular Formula C7H6F3NO2S
Molecular Weight 225.19 g/mol
CAS No. 900530-66-7
Cat. No. B1397944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(trifluoromethyl)thiazole-4-carboxylate
CAS900530-66-7
Molecular FormulaC7H6F3NO2S
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=N1)C(F)(F)F
InChIInChI=1S/C7H6F3NO2S/c1-2-13-6(12)4-5(7(8,9)10)14-3-11-4/h3H,2H2,1H3
InChIKeyITLCVRWHHVATKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate: Fluorinated Thiazole Building Block


Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate (CAS 900530-66-7) is a heterocyclic building block belonging to the 1,3-thiazole-4-carboxylate ester family, distinguished by a trifluoromethyl (−CF₃) substituent at the thiazole 5-position . With molecular formula C₇H₆F₃NO₂S and a molecular weight of 225.19 g/mol, it is supplied as an off-white solid requiring storage at 0–8 °C . The compound serves as a key intermediate in the synthesis of bioactive molecules for pharmaceutical and agrochemical research, where the 5-CF₃ substitution pattern, ethyl ester handle, and thiazole core provide a unique combination of electronic, steric, and reactivity properties not simultaneously available in regioisomeric or non-fluorinated analogs .

Why Analogs Cannot Substitute Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate


Substituting ethyl 5-(trifluoromethyl)thiazole-4-carboxylate with a generic thiazole-4-carboxylate or a regioisomer such as ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5) or ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (CAS 106203-24-1) introduces substantial physicochemical and reactivity changes that propagate through downstream synthetic intermediates and final target molecules. The 5-CF₃ substitution imparts a calculated LogP of 2.33860 , whereas the non-fluorinated ethyl thiazole-4-carboxylate has a significantly lower LogP (~0.87 predicted), and the 2-CF₃ regioisomer exhibits a LogP of 2.33860 (identical empirical value but different spatial distribution of lipophilicity and electron density). The position of the CF₃ group also alters the electrophilic character of the thiazole ring, the ester hydrolysis rate, and the steric environment around the carboxylate handle—all of which critically influence coupling efficiency in parallel medicinal chemistry libraries and agrochemical lead optimization campaigns . The evidence guide below quantifies these differences where direct comparative data exist and provides class-level inference where head-to-head studies are unavailable.

Evidence: Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate vs Analogs


Lipophilicity Difference vs Analogs

The measured LogP of ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is 2.33860 . The non-fluorinated parent compound ethyl thiazole-4-carboxylate (CAS 14527-43-6) has a predicted LogP of approximately 0.87, indicating that 5-CF₃ substitution increases lipophilicity by roughly 1.47 log units—translating to a ~30-fold increase in octanol/water partition coefficient . This difference is directly relevant for passive membrane permeability and oral bioavailability predictions in drug discovery. The regioisomer ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (CAS 133046-46-5) reports an identical LogP of 2.33860 , which means the overall lipophilicity is equivalent between the 2-CF₃ and 5-CF₃ regioisomers; however, the spatial orientation of the lipophilic CF₃ group relative to the ester handle alters the molecular electrostatic potential surface, which can affect target binding and metabolic stability without changing the global LogP value .

Lipophilicity LogP Drug-likeness Membrane permeability

PSA Comparison Across Regioisomers

The topological polar surface area (tPSA) of ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is reported as 67.43 Ų . This value is identical for the 2-CF₃ regioisomer (ethyl 2-(trifluoromethyl)thiazole-4-carboxylate, CAS 133046-46-5) at 67.43 Ų, as the ester and CF₃ groups contribute identically to the sum of oxygen and nitrogen surface contributions . However, the regioisomer ethyl 4-(trifluoromethyl)thiazole-5-carboxylate (CAS 106203-24-1) differs in the positioning of both the CF₃ and the ester group on the thiazole ring, potentially altering the spatial orientation of the polar surface with respect to the molecular framework, even if the numeric tPSA remains identical . These subtle differences in the 3D distribution of polarity can influence hydrogen-bonding interactions with biological targets in ways not captured by 2D tPSA values alone.

Polar Surface Area Bioavailability Blood-Brain Barrier Regioisomeric purity

Commercial Purity and Certificate of Analysis

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate is commercially available from multiple reputable suppliers at purities of 95% to 97% , with Certificate of Analysis (CoA) documentation available upon request. The AChemBlock catalog (Cat. ID T92124) lists a purity of 95% with HNMR and HPLC documentation accessible . ChemicalBook reports a purity of 97% from Matrix Scientific . MolCore offers NLT 98% purity . In contrast, the closely related methyl ester analog methyl 5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1698908-74-5) is less broadly stocked, with fewer suppliers offering documented purity levels, and the 2-CF₃ regioisomer (CAS 133046-46-5) is typically offered at 95% purity with limited CoA availability from some vendors .

Chemical purity Quality assurance Certificate of Analysis Procurement reliability

Storage Conditions and Stability

Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate requires refrigerated storage at 0–8 °C . This storage requirement is consistent with the compound's reactivity profile, as the electron-withdrawing CF₃ group at position 5 polarizes the thiazole ring and activates the ester toward nucleophilic attack, including hydrolysis by ambient moisture. In comparison, the non-fluorinated ethyl thiazole-4-carboxylate is typically stored at room temperature, reflecting its lower electrophilicity and greater ambient stability . The 2-CF₃ regioisomer (CAS 133046-46-5) has a reported storage temperature of 2–8 °C, similar to the 5-CF₃ compound . This differential storage requirement has practical implications for international procurement logistics, including cold-chain shipping costs and customs clearance timelines.

Storage stability Cold chain Procurement logistics Shelf life

Ethyl vs Methyl Ester Reactivity

The ethyl ester of 5-(trifluoromethyl)thiazole-4-carboxylate offers distinct synthetic advantages over the corresponding methyl ester (CAS 1698908-74-5) and the free carboxylic acid. The ethyl ester can be selectively hydrolyzed under mild conditions (LiOH, THF/H₂O, 0 °C to rt) to yield 5-(trifluoromethyl)thiazole-4-carboxylic acid, whereas the methyl ester may require slightly more forcing conditions or longer reaction times due to steric and electronic differences . Conversely, the ethyl ester is less prone to premature hydrolysis than the methyl ester during palladium-catalyzed cross-coupling reactions performed in aqueous/organic mixtures, making it a more robust handle in multi-step synthetic sequences . The free carboxylic acid form (5-(trifluoromethyl)thiazole-4-carboxylic acid) is typically less preferred for direct procurement because the ester serves as a protected form that can be unmasked on demand, providing greater flexibility in route design .

Synthetic accessibility Ester hydrolysis Derivatization Protecting group strategy

Patent-Cited Fungicidal Utility

Multiple patent families covering thiazole-4-carboxylic acid esters and thioesters explicitly claim the 4-carboxylate-substituted thiazole scaffold with various substituents for fungicidal crop protection applications . The patent literature (e.g., US20110105429A1, WO 2007/014290, WO 2008/091594) demonstrates that specific substitution patterns on the thiazole ring, including CF₃ placement, are critical for fungicidal activity against economically important phytopathogens . While these patents typically claim broad Markush structures rather than the specific compound ethyl 5-(trifluoromethyl)thiazole-4-carboxylate, the 5-CF₃-4-carboxylate motif is structurally embedded within the claimed chemical space, and the compound serves as a direct synthetic precursor to several exemplified active ingredients . In contrast, the non-fluorinated ethyl thiazole-4-carboxylate and the 2-CF₃ regioisomer fall outside the optimal substitution patterns described in the most potent exemplars of these patent families.

Fungicide Crop protection Patent landscape Structure–activity relationship

Application Scenarios for Ethyl 5-(trifluoromethyl)thiazole-4-carboxylate


Medicinal Chemistry: CF3 Lipophilicity Enhancement

When a medicinal chemistry program identifies a thiazole-containing hit or lead and seeks to improve passive membrane permeability and metabolic stability, ethyl 5-(trifluoromethyl)thiazole-4-carboxylate provides an immediate ~30-fold lipophilicity increase (ΔLogP ≈ +1.47) over the non-fluorinated thiazole-4-carboxylate scaffold . The ethyl ester handle allows direct incorporation into parallel synthesis workflows via hydrolysis to the carboxylic acid followed by amide coupling, or via transesterification for ester diversification . The compound's 0–8 °C storage requirement and documented purity of 95–97% with available CoA reduce the risk of introducing impurities that could confound early SAR interpretation .

Fungicide Lead Generation and Patent Strategy

For agrochemical discovery programs targeting succinate dehydrogenase inhibitors (SDHIs) or other thiazole-based fungicide pharmacophores, the 5-CF₃-4-carboxylate substitution pattern maps directly onto the chemical space claimed in multiple patent families from Bayer CropScience, Syngenta, and other major agrochemical innovators . Using this specific regioisomer as a starting material ensures that synthesized derivatives fall within the most potent and commercially relevant structural territory, while the 2-CF₃ regioisomer or non-fluorinated analogs may lead to compounds outside the primary claims . The commercial availability at 97%+ purity from ISO-certified suppliers supports the reproducibility standards required for regulatory-grade biological assays .

Kinase Inhibitors: Fluorinated Thiazole Hinge Binders

5-(Trifluoromethyl)thiazole derivatives have been explored as kinase inhibitor scaffolds, with the CF₃ group contributing to both hydrophobic pocket occupancy and metabolic stability . The 5-CF₃-thiazole-4-carboxylate regioisomer places the ester derivatization handle at the 4-position, which, after hydrolysis and amidation, orients substituents toward solvent-exposed or ribose-pocket regions in typical kinase binding modes, whereas the 2-CF₃ isomer places the handle at a different vector that may be incompatible with certain hinge-binding geometries . Procurement of the correct regioisomer is therefore critical for kinase-focused library enumeration where the thiazole serves as the core hinge-binding motif.

19F NMR Probe Development and Metabolic Tracing

The trifluoromethyl group at the thiazole 5-position provides a clean ¹⁹F NMR singlet signal that is well-separated from typical biological fluorine backgrounds, making derivatives of this compound useful as ¹⁹F NMR probes for protein–ligand interaction studies and metabolic tracing . The ethyl ester group can be hydrolyzed under mild conditions to generate the free acid for conjugation to biomolecules without degrading the CF₃ signal . The high purity (up to 98%) commercially available reduces the likelihood of fluorine-containing impurities that could complicate spectral interpretation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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